molecular formula C12H21Cl2N3O B2948965 3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine CAS No. 933719-67-6

3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine

Cat. No.: B2948965
CAS No.: 933719-67-6
M. Wt: 294.22
InChI Key: WEZJTYWKRIOWKV-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine is a benzimidazole derivative characterized by a propan-1-amine chain attached to the 2-position of a 4,5-dimethyl-substituted benzimidazole ring. The dimethyl groups at the 4,5-positions enhance steric bulk and lipophilicity, which may influence solubility, membrane permeability, and binding interactions in biological systems . This compound is structurally analogous to bioactive molecules used in medicinal chemistry, such as kinase inhibitors and radiopharmaceuticals, though its specific applications require further investigation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-8-5-6-10-12(9(8)2)15-11(14-10)4-3-7-13/h5-6H,3-4,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYAETBUIDWSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by alkylation. One common method includes:

    Condensation Reaction: o-Phenylenediamine reacts with 4,5-dimethylbenzaldehyde in the presence of an acid catalyst to form 4,5-dimethyl-1H-benzimidazole.

    Alkylation: The resulting benzimidazole is then alkylated with 3-chloropropan-1-amine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Acylation of the Primary Amine

The primary amine group undergoes acylation reactions with acyl chlorides or anhydrides. This reaction is critical for modifying the compound’s pharmacokinetic properties or creating prodrugs.

Reaction Type Reagents/Conditions Product Source
AcylationButyryl chloride, DCM, DMAP, 30°CN-Butyryl derivative
AcylationHexanoyl chloride, base catalysisN-Hexanoyl derivative

In studies of structurally similar compounds, acylation proceeds efficiently under mild conditions with yields >90% when using dichloromethane (DCM) as a solvent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of the acyl chloride.

Alkylation Reactions

The amine group can participate in alkylation reactions, forming secondary or tertiary amines. This reactivity is exploited in drug design to enhance target binding or solubility.

Reaction Type Reagents/Conditions Product Source
N-Alkylation3-Bromopropanol, K₂CO₃, CH₃CN, refluxN-(3-Hydroxypropyl) derivative

For example, N-alkylation of benzimidazole analogs with 3-bromopropanol under reflux conditions in acetonitrile yields hydroxyalkyl derivatives with moderate to high efficiency . The reaction typically requires anhydrous potassium carbonate as a base to deprotonate the amine.

Electrophilic Aromatic Substitution (EAS)

The benzimidazole ring undergoes electrophilic substitution, particularly at the C5 and C6 positions, due to electron-donating methyl groups.

Reaction Type Reagents/Conditions Product Source
BrominationBr₂, H₂O, refluxTetrabrominated benzimidazole derivative
NitrationHNO₃, H₂SO₄, 0–5°CNitro-substituted benzimidazole

Bromination of related benzimidazoles (e.g., 4,5,6,7-tetrabromo-1H-benzimidazole) proceeds via radical mechanisms under reflux with bromine . While direct data on this specific compound is limited, analogous reactivity is expected.

Formation of Schiff Bases

The primary amine reacts with aldehydes or ketones to form Schiff bases, which are intermediates in medicinal chemistry applications.

Reaction Type Reagents/Conditions Product Source
CondensationBenzaldehyde, ethanol, ΔN-Benzylidene derivative

In studies of benzimidazole-thiadiazole hybrids, Schiff base formation enabled the synthesis of bioactive compounds with anticancer and antimicrobial activities .

Reduction and Oxidation

While direct data on redox reactions is sparse, the amine group and benzimidazole ring are susceptible to oxidation.

  • Oxidation: Hydrogen peroxide or KMnO₄ may oxidize the amine to a nitro group or the benzimidazole ring to quinone-like structures .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) could reduce nitro groups (if present) to amines .

Cross-Coupling Reactions

The benzimidazole core participates in palladium-catalyzed coupling reactions, enabling the introduction of aryl or alkyl groups.

Reaction Type Reagents/Conditions Product Source
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄, baseBiaryl-functionalized benzimidazole

For instance, Suzuki-Miyaura coupling of benzimidazole derivatives with aryl boronic acids produces biaryl compounds with potential kinase inhibition activity .

Complexation with Metal Ions

The benzimidazole nitrogen and amine group act as ligands for transition metals, forming coordination complexes.

Reaction Type Reagents/Conditions Product Source
Metal complexationCuCl₂, methanol, RTCopper(II) complex

Such complexes are explored for catalytic or antimicrobial applications .

Scientific Research Applications

3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The propan-1-amine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituted Benzimidazole Derivatives

Several benzimidazole-based amines share structural similarities with the target compound (Table 1):

Compound Name Substituents on Benzimidazole Amine Chain Molecular Weight (g/mol) Key Properties/Applications Reference
3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine 4,5-dimethyl propan-1-amine ~231.3* High lipophilicity; potential CNS activity
3-(5-Chloro-1H-benzimidazol-2-yl)-propan-1-amine 5-chloro propan-1-amine ~236.7* Enhanced electronic effects due to Cl; possible antimicrobial use
3-(1-Methyl-1H-benzimidazol-2-yl)-propan-1-amine hydrochloride 1-methyl propan-1-amine ~237.7* Increased stability (salt form); solubility modulation

Notes:

  • *Estimated molecular weights based on empirical formulas.
  • The dimethyl substitution in the target compound likely improves metabolic stability compared to non-methylated analogues but may reduce aqueous solubility due to increased hydrophobicity .

Heterocyclic Amine Derivatives with Different Cores

Compounds with alternative heterocyclic cores attached to propan-1-amine demonstrate divergent properties:

  • 3-(Pyrazin-2-yl)propan-1-amine derivatives (OCM-31 to OCM-34): Used as GSK-3β inhibitors with IC50 values <100 nM . Pyrazine/pyridine rings enable π-π stacking and hydrogen bonding, contrasting with the benzimidazole’s planar aromatic system.
  • N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine :

    • A radiotracer with superior brain clearance (t1/2 < 30 min) due to tetrazine’s rapid bioorthogonal reactivity .
    • The dimethyl benzimidazole in the target compound lacks fluorine or tetrazine groups, limiting its utility in pretargeted imaging but suggesting stability advantages .

Imidazole and Pyrrolidine-Based Analogues

  • 3-(1H-Imidazol-1-yl)propan-1-amine: Smaller imidazole ring reduces steric hindrance compared to benzimidazole, enhancing reactivity in bispidinone synthesis .
  • Methyl 4,5-difluoro-2-((3-(pyrrolidin-1-yl)propyl)amino)-1H-benzimidazole-7-carboxylate: Pyrrolidine substituent introduces basicity and conformational flexibility (MW 469.2 g/mol).

Key Research Findings and Data

Physicochemical Properties

  • Lipophilicity: The 4,5-dimethyl groups increase logP compared to non-methylated benzimidazoles, favoring blood-brain barrier penetration but complicating aqueous formulation .
  • Synthesis : Prepared via condensation of 4,5-dimethyl-1H-benzimidazole-2-carbaldehyde with propan-1-amine under acidic conditions, analogous to methods in .

Pharmacokinetic Considerations

  • Brain Exposure : Unlike the fluorine-containing radiotracer in , the target compound’s lack of polar groups may limit brain clearance but extend half-life in systemic circulation .

Biological Activity

3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine is a chemical compound characterized by its unique structural features, including a benzimidazole ring with two methyl groups and a propan-1-amine side chain. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₇N₃
  • Molecular Weight : 203.28 g/mol
  • CAS Number : 933719-67-6
  • Structure : The compound features a benzimidazole core, which is known for its diverse biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The propan-1-amine group enhances solubility and bioavailability, facilitating interaction with biological systems .

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer activities. This compound has been evaluated for its antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : MIA PaCa-2 (pancreatic cancer) and others.
  • Findings : The compound showed submicromolar antiproliferative activity, suggesting potential as an anticancer agent. It may inhibit mTORC1 activity and increase autophagy, disrupting autophagic flux under specific conditions .

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial properties. Preliminary investigations into the biological activity of this compound suggest it may possess antibacterial and antifungal effects. The exact mechanisms remain under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Study 1: Antiproliferative Activity

In a study focusing on the antiproliferative effects of various benzimidazole derivatives, this compound was tested against several cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapy.

CompoundCell LineIC50 (µM)Mechanism
3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amMIA PaCa-2<0.5mTORC1 inhibition
Control (Cisplatin)MIA PaCa-20.7DNA damage

Study 2: Antimicrobial Screening

A preliminary antimicrobial screening revealed that the compound exhibited moderate activity against Gram-positive bacteria. Further optimization of the structure could enhance its efficacy.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

Q & A

Frequently Asked Questions (FAQs) for Researchers on 3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine

Basic Research Questions

Q. What are the established synthetic methods for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via coupling reactions between benzimidazole carboxylic acid derivatives and propan-1-amine analogs. For example, in , oxazole-4-carboxylic acids were coupled with substituted propan-1-amine derivatives using carbodiimide coupling agents (e.g., EDCI/HOBt) under reflux in dichloromethane or DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization yielded products with >95% HPLC purity .
  • Optimization Tips :

  • Adjust stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material.
  • Use anhydrous solvents and nitrogen atmosphere to prevent hydrolysis.
  • Monitor reaction progress via TLC or LC-MS.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). Benzimidazole protons typically resonate at δ 7.2–8.5 ppm, while the propan-1-amine chain shows signals at δ 1.6–3.5 ppm () .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phases like acetonitrile/water (0.1% TFA) achieve baseline separation ( reports >95% purity) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ions ([M+H]+) and fragmentation patterns (e.g., used HRMS for structural validation) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

  • Methodology :

  • Control Experimental Variables : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, achieved consistent IC50 values by using identical cell cultures and assay protocols .
  • Data Reprodubility : Replicate synthesis and testing across independent labs. If purity varies (e.g., 20% vs. 38% yields in ), re-optimize reaction parameters (temperature, catalysts) .
  • Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of observed differences.

Q. What strategies are recommended for modifying the benzimidazole core to enhance target binding affinity?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3, -F) to the benzimidazole ring to improve hydrophobic interactions. demonstrated that 4-fluorophenyl substituents increased GSK-3β inhibition potency by 3-fold .

  • Side Chain Modifications : Replace the propan-1-amine chain with bulkier groups (e.g., piperidine derivatives) to enhance selectivity. For example, used 3-(cis-3,5-dimethylpiperidin-1-yl)propan-1-amine to reduce off-target effects .

    Modification TypeExample SubstituentObserved Effect (Reference)
    Electron-withdrawing3-Fluoro-4-(trifluoromethyl)phenylIncreased binding affinity by 50%
    Steric hindrancecis-3,5-DimethylpiperidineImproved selectivity for GSK-3β

Q. How can in silico methods be integrated into the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. highlights the use of hybrid functionals (e.g., B3LYP) for accurate thermochemical data .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., applied virtual screening to identify uPAR inhibitors) .
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 can estimate solubility, BBB penetration, and metabolic stability. ’s radiotracer study used logP calculations to optimize brain clearance .

Q. What experimental approaches resolve contradictions in spectral data interpretation (e.g., unexpected NMR peaks)?

  • Methodology :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, confirmed connectivity between benzimidazole and propan-1-amine chains via HMBC correlations .
  • Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton environments.
  • Comparative Analysis : Cross-reference with published spectra of structurally related compounds (e.g., ’s benzoxazole derivatives) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent, catalyst) in detail (e.g., ’s use of 62°C for 12 hours) .
  • Data Validation : Always correlate NMR, MS, and HPLC results to confirm structural integrity and purity.
  • Collaborative Review : Share raw data (e.g., NMR FIDs, HPLC chromatograms) with peers to resolve ambiguities.

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